
Senkyunolide G
Overview
Description
Senkyunolide G (C₁₂H₁₆O₃) is a bioactive phthalide derivative primarily isolated from Ligusticum chuanxiong and celery seeds (Apium graveolens) . Structurally, it belongs to the phthalide family, characterized by a bicyclic lactone framework with variable substituents. This compound has a molecular weight of 208.25 g/mol, ≥98% purity, and stability for two years when stored at 4°C . Its pharmacokinetic profile includes a small distribution volume (0.10 L/kg) and extensive plasma protein binding (97% bound to albumin) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide G typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. The synthetic route may involve the use of organic solvents like ethanol or methanol, and the reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using advanced extraction and purification technologies. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to achieve high yields and purity. These methods are optimized to minimize the degradation of the compound and to ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Senkyunolide G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, typically carried out in the presence of catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced pharmacological activities. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield more stable and less reactive forms of the compound.
Scientific Research Applications
Biological Applications
Senkyunolide G has been extensively studied for its biological effects, particularly its anti-inflammatory and neuroprotective properties.
Therapeutic Applications
This compound shows promise in various therapeutic areas:
- Cardiovascular Health:
-
Neurological Disorders:
- Neuroprotective effects suggest potential applications in treating Alzheimer’s disease and stroke.
- Studies indicate that it can protect neurons from oxidative stress.
- Anti-inflammatory Effects:
Case Studies and Research Findings
- Neuroprotective Study:
- Cardiovascular Research:
- Inflammation Modulation:
Mechanism of Action
The mechanism of action of Senkyunolide G involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of inflammatory and oxidative stress pathways.
Molecular Targets:
Inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Oxidative Stress Pathways: The compound enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS), protecting cells from oxidative damage.
Pathways Involved:
Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound modulates the MAPK pathway, which is involved in cellular responses to stress and inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The phthalide family includes multiple isomers and derivatives with distinct bioactivities. Key analogues are compared below:
Table 1: Structural and Functional Comparison of Senkyunolide G with Related Compounds
Key Differences in Pharmacological Activities
- Anti-Thrombotic Effects: Senkyunolide I exhibits superior thrombin inhibition (IC₅₀ = 0.77 mM) compared to Senkyunolide A and Z-ligustilide, which show ~40% inhibition at 0.5 mM .
- Synergistic Interactions: Senkyunolide I synergizes with cryptotanshinone (from Salvia miltiorrhiza) to enhance anti-thrombotic effects, whereas this compound’s synergies remain unexplored .
Pharmacokinetic Variability
- Metabolism: Senkyunolide I undergoes hepatic glucuronidation via UGT2B15, forming reactive metabolites detoxified by glutathione. This compound’s metabolic pathway is less characterized but likely involves esterase-mediated hydrolysis due to its lactone structure .
Analytical Challenges
Differentiation of phthalides requires advanced techniques like LC-MS/MS. This compound and K are indistinguishable by standard MS due to structural similarity (e.g., identical [M+H]⁺ at m/z 191.1060) . Quantitative analysis in herbal preparations (e.g., XueBiJing injection) employs dilution to minimize matrix effects from co-occurring compounds like Tween-80 .
Biological Activity
Senkyunolide G (SEG) is a naturally occurring phthalide primarily derived from Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. This article explores the pharmacological properties of SEG, supported by relevant studies and data.
Pharmacological Properties
- Anti-inflammatory Effects :
- Cardiovascular Protection :
- Antioxidant Activity :
- Neuroprotective Effects :
The biological activities of SEG are mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : SEG downregulates the production of pro-inflammatory cytokines, thereby mitigating inflammation.
- Regulation of Signaling Pathways : It influences key signaling pathways such as ERK and JNK, which are involved in cell survival and stress responses .
- Calcium Channel Modulation : SEG exhibits calcium-antagonistic activity, which may contribute to its vasodilatory effects by blocking ryanodine receptors and voltage-operated Ca²⁺ channels .
Study on Neuroprotection
A study assessed the effects of SEG on cerebral ischemia in rat models. The results indicated that SEG significantly reduced neurological deficits and improved histological outcomes compared to control groups. The protective effect was attributed to its antioxidant properties and ability to inhibit apoptosis in neural tissues .
Pharmacokinetics
Pharmacokinetic studies reveal that SEG has a small distribution volume (0.10 l/kg) and is extensively bound in plasma (97% bound), indicating its potential for prolonged action within the bloodstream. This characteristic is crucial for its therapeutic efficacy .
Comparative Analysis of Biological Activities
Property | This compound | Other Senkyunolides |
---|---|---|
Anti-inflammatory | Yes | Yes (e.g., Senkyunolide H) |
Cardiovascular effect | Increased coronary blood flow | Yes (e.g., Senkyunolide I) |
Antioxidant activity | Significant | Yes (e.g., Senkyunolide I) |
Neuroprotective | Yes | Yes (e.g., Senkyunolide H) |
Calcium channel modulation | Present | Yes (e.g., Senkyunolide A) |
Properties
IUPAC Name |
3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFAEPLZJPSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CCC2)C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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